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molecular formula C10H9NO3 B139571 7-Methoxy-1H-indole-3-carboxylic acid CAS No. 128717-77-1

7-Methoxy-1H-indole-3-carboxylic acid

Cat. No. B139571
M. Wt: 191.18 g/mol
InChI Key: MSALXMDIYCKASR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04966913

Procedure details

Preparation of 5 was based on a procedure for the synthesis of indole-3-carboxylic acid reported by R. K. Mackie et al. [supra]. To a 200-mL round bottom flask, 2.369 g of 4 (9.75 mmol) was added. Compound 4 was dissolved in 19 mL of absolute ethanol and 53 mL of 5N aqueous sodium hydroxide, refluxed overnight, and allowed to cool. The ethanol was removed by rotary evaporation, and the resulting solution was extracted with two 25-mL portions of diethyl ether. The aqueous solution was acidified with concentrated hydrochloric acid, and the peach-colored precipitate was collected. Recrystallization from hot aqueous ethanol (50:50 ethanol:water) yielded 0.883 g (47%) of 5 as cream-colored crystals: 1H NMR (acetone-d6) δ 3.95 (s, 3H, OCH3), 6.76 (d, 1H, J=7.3 Hz), 7.10 (app. t, 1H, J=8 Hz), 7.71 (d, 1H, J=8.5 Hz), 7.95 (m, 1H), 11.0 (br s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4
Quantity
2.369 g
Type
reactant
Reaction Step Two
[Compound]
Name
Compound 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
19 mL
Type
reactant
Reaction Step Three
Quantity
53 mL
Type
solvent
Reaction Step Four
Name
Yield
47%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:10]([OH:12])=[O:11])=[CH:2]1.[CH2:13]([OH:15])C>[OH-].[Na+]>[CH3:13][O:15][C:8]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:9]=1[NH:1][CH:2]=[C:3]2[C:10]([OH:12])=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)C(=O)O
Step Two
Name
4
Quantity
2.369 g
Type
reactant
Smiles
Step Three
Name
Compound 4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
19 mL
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
53 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation of 5
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The ethanol was removed by rotary evaporation
EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted with two 25-mL portions of diethyl ether
CUSTOM
Type
CUSTOM
Details
the peach-colored precipitate was collected
CUSTOM
Type
CUSTOM
Details
Recrystallization from hot aqueous ethanol (50:50 ethanol:water)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC=C2C(=CNC12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.883 g
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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